molecular formula C23H25NO3S B3701712 4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine

4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine

Cat. No.: B3701712
M. Wt: 395.5 g/mol
InChI Key: KYGXTUGRHCMOQE-UHFFFAOYSA-N
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Description

4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine is a chemical compound with the molecular formula C23H25NO3S and an average molecular mass of 395.52 g/mol . This piperidine derivative features a benzyl group at the 4-position of the piperidine ring and a 6-methoxynaphthalen-2-yl sulfonyl group at the 1-position, defining its unique structural characteristics. This compound is recognized as a synthetic intermediate in medicinal chemistry research, particularly in the exploration of novel molecules with potential biological activity. Its structural framework is of significant interest in the design and development of new therapeutic agents. Research into analogous compounds, specifically those containing the 4-benzylpiperidine scaffold, has identified promising candidates with potent cytotoxic effects against challenging cancer cell lines, including glioblastoma (GB) and multiple myeloma (MM) . These related compounds are investigated for their dual mechanism of action, which involves the modulation of Sigma receptors (SRs)—proteins found in high density in various cancer cells—and the inhibition of the proteasome complex, a key target in cancer therapy . The 6-methoxynaphthalene moiety, a key structural component of this compound, is a privileged fragment in drug discovery, frequently associated with enhanced binding affinity and pharmacokinetic properties. This product is provided for non-human research applications only. It is intended for use in laboratory settings as a reference standard, a building block for chemical synthesis, or a candidate for in vitro biological screening. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-benzyl-1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S/c1-27-22-9-7-21-17-23(10-8-20(21)16-22)28(25,26)24-13-11-19(12-14-24)15-18-5-3-2-4-6-18/h2-10,16-17,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGXTUGRHCMOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce additional functional groups or modify existing ones.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methoxynaphthalene moiety may engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

Key analogs and their structural differences are summarized below:

Compound Name Molecular Formula Molecular Weight Substituent on Piperidine Aromatic Group Key Functional Groups
Target Compound C₂₃H₂₃NO₃S 393.5 Benzyl, Sulfonyl 6-Methoxynaphthalen-2-yl Sulfonyl, Methoxy, Benzyl
4-Benzyl-1-(4-methoxybenzoyl)piperidine (1c) C₂₀H₂₃NO₂ 309.4 Benzyl, Benzoyl 4-Methoxyphenyl Benzoyl, Methoxy, Benzyl
4-Fluoro-1-((4-nitrophenyl)sulfonyl)piperidine C₁₁H₁₃FN₂O₄S 296.3 Fluoro, Sulfonyl 4-Nitrophenyl Sulfonyl, Nitro, Fluoro
1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine C₃₀H₃₁NO₃ 453.57 Benzyl, Indanone derivative Benzyloxy-methoxy-indanone Indanone, Benzyloxy, Methoxy
Key Observations:
  • Sulfonyl vs. Benzoyl Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with the benzoyl group in 1c (electron-neutral), influencing piperidine basicity and compound polarity.
  • Aromatic Systems: The naphthalene moiety in the target compound increases steric bulk and lipophilicity compared to phenyl or indanone systems.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance reactivity, while methoxy groups (target compound, 1c ) improve solubility via polarity.

Physicochemical Properties

Solubility and Stability:
  • The indanone derivative in is soluble in chlorinated solvents (e.g., chloroform, DCM) and methanol, suggesting that bulky aromatic systems favor organic solubility. The target compound’s naphthalene group may reduce aqueous solubility despite the polar sulfonyl group.
  • 1c has a melting point of 63–65°C, while nitro- and fluoro-substituted analogs (e.g., ) likely exhibit higher melting points due to stronger intermolecular interactions.
Spectroscopic Data:
  • 1H NMR : In 1c , benzyl protons resonate at δ 7.26–7.35 ppm, and the methoxy group at δ 3.82 ppm. The target compound’s naphthalene protons may appear downfield (δ ~6.90–8.50 ppm) due to ring current effects.
  • 13C NMR : The sulfonyl group in the target compound would deshield adjacent carbons, contrasting with the benzoyl carbonyl (δ ~170 ppm in 1c ).

Biological Activity

4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine is a piperidine derivative with significant potential in medicinal chemistry. Its unique structure, featuring a methoxynaphthalene moiety and a sulfonyl group, positions it as a candidate for various biological activities, including antiviral, antibacterial, and anticancer properties.

The molecular formula of this compound is C23H25NO3S. The compound's structure can be described as follows:

PropertyValue
Molecular FormulaC23H25NO3S
Molecular Weight399.52 g/mol
IUPAC Name4-benzyl-1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine
InChI KeyInChI=1S/C23H25NO3S/c1-27...

Piperidine derivatives are known to interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, which could affect signaling pathways related to pain and inflammation.

Antiviral Activity

Research has indicated that piperidine derivatives can exhibit antiviral activity. For instance, compounds structurally related to this compound have been tested against various viruses, demonstrating moderate protection against viral infections such as HIV and Herpes Simplex Virus (HSV) .

Case Study:
A study involving similar piperidine derivatives showed promising results in vitro against HIV-1, with some compounds exhibiting moderate protective effects against Coxsackievirus B2 (CVB-2) and HSV .

Antibacterial Activity

The compound's potential antibacterial properties have also been explored. Piperidine derivatives are frequently tested for their efficacy against Gram-positive and Gram-negative bacteria.

BacteriaActivity Level
Staphylococcus aureusModerate activity
Pseudomonas aeruginosaLow activity
Escherichia coliModerate activity

In studies, piperidine derivatives have shown varying degrees of activity against these bacterial strains, indicating that structural modifications can enhance antibacterial potency .

Anticancer Potential

Emerging research suggests that compounds similar to this compound may possess anticancer properties. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.

Research Findings:
In vitro studies on related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that further exploration of this compound's anticancer potential could be warranted .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by their structural features. The presence of electron-donating or withdrawing groups can significantly alter their pharmacological profiles.

For example:

  • Electron-donating groups (e.g., methoxy) generally enhance activity.
  • Electron-withdrawing groups may reduce efficacy or alter target interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzylpiperidine intermediates and sulfonyl chloride derivatives. For example, analogous compounds (e.g., 4-isopropylbenzoylpiperidine derivatives) are synthesized via nucleophilic substitution using CHCl₃/MeOH solvent systems, yielding 50–84% after purification via column chromatography with n-hexane/EtOAC gradients . Optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios of reactants. Post-synthesis, HPLC (e.g., 95% purity at 254 nm) and NMR (e.g., δ 7.8–6.8 ppm for aromatic protons) validate structural integrity .

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies resolved?

  • Methodological Answer : Key techniques include:

  • 1H/13C-NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, naphthalene protons at δ 7.2–8.0 ppm) .
  • HPLC : Quantifies purity (e.g., 95% peak area at 13.0 min retention time) .
  • Elemental Analysis : Detects deviations in C/H/N content (e.g., calculated vs. found values: C 65.2% vs. 64.8%) . Discrepancies may arise from residual solvents or incomplete reactions; cross-validation with mass spectrometry (e.g., ESI-MS) is recommended .

Advanced Research Questions

Q. How can researchers design biological assays to evaluate the compound’s receptor-binding or enzyme-inhibition potential?

  • Methodological Answer : For receptor studies:

  • In vitro binding assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) and membrane preparations from target tissues. Competitive binding curves (IC₅₀ calculations) quantify affinity .
  • Enzyme inhibition : Employ fluorogenic substrates (e.g., for proteases or kinases) and measure activity via fluorescence quenching or spectrophotometry. Dose-response experiments (10 nM–100 µM) identify inhibition constants (Ki) .
    • Validation : Compare with structurally similar compounds (e.g., sulfonylpiperidine derivatives with IC₅₀ values <1 µM for kinase targets) .

Q. What strategies address contradictions in spectral or elemental analysis data?

  • Methodological Answer : Contradictions (e.g., HPLC purity vs. elemental analysis mismatches) require:

  • Multi-technique cross-validation : Combine NMR, HPLC-MS, and X-ray crystallography (if crystalline) to confirm structure .
  • Statistical analysis : Use Grubbs’ test to identify outliers in replicate elemental analyses .
  • Synthetic replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to exclude oxidation/byproduct interference .

Q. How can computational methods optimize reaction pathways for scaled synthesis?

  • Methodological Answer :

  • Quantum chemical calculations : Predict transition states and intermediates using DFT (e.g., B3LYP/6-31G* level) to identify energetically favorable pathways .
  • Machine learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., toluene/DMAP for sulfonylation reactions) .
  • Microkinetic modeling : Simulate reaction networks to minimize side products (e.g., <5% byproduct yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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